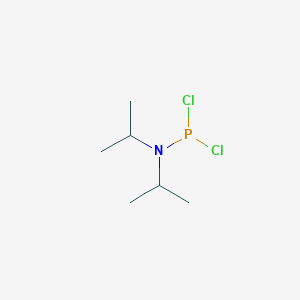

Diisopropylphosphoramidous dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPVRFOGRCBSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408696 | |

| Record name | Diisopropylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-26-6 | |

| Record name | Diisopropylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropylphosphoramidous Dichloride: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphoramidous dichloride, with the chemical formula C₆H₁₄Cl₂NP, is a key reagent in synthetic organic chemistry, particularly in the fields of drug development and biotechnology.[1][2] Its utility lies in its role as a versatile phosphitylating agent, enabling the introduction of phosphite (B83602) groups into molecules, a critical step in the synthesis of phosphopeptides and oligonucleotides.[3] These modified biomolecules are instrumental in studying cellular signaling pathways and in the development of therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, reactivity, and handling of this compound, along with detailed experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄Cl₂NP | [1][2][4] |

| Molecular Weight | 202.06 g/mol | [1][4] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 56-58 °C at 15 mmHg | [3][4] |

| Density | 1.096 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.485 | [1] |

| Flash Point | 65.6 °C | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Solubility | Reacts with water | [5] |

| CAS Number | 921-26-6 | [1][4] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is bonded to two chlorine atoms and a diisopropylamino group. The chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic attack.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, most notably alcohols and amines. This reactivity is the basis for its use as a phosphitylating agent.

-

Reaction with Alcohols: In the presence of a weak base, such as a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine), this compound reacts with alcohols to form phosphoramidites. The base serves to neutralize the HCl generated during the reaction. This is a crucial step in the synthesis of the building blocks for oligonucleotides.

-

Reaction with Amines: The reaction with primary or secondary amines leads to the formation of phosphorodiamidous chlorides or phosphonic triamides, respectively.

-

Hydrolysis: The compound is highly sensitive to moisture and hydrolyzes rapidly in the presence of water.[5] This reactivity necessitates handling and storage under anhydrous conditions.

The general mechanism for the reaction with an alcohol is a nucleophilic substitution at the phosphorus center.

Caption: General reaction of this compound with an alcohol.

Applications in Synthesis

The primary application of this compound is in the synthesis of modified biomolecules, which are vital tools in drug development and molecular biology research.

Phosphopeptide Synthesis

Phosphorylation is a key post-translational modification that regulates protein function and signaling pathways. Chemically synthesized phosphopeptides are essential for studying these processes.[6] this compound is a precursor for the synthesis of phosphoramidite (B1245037) reagents used in the "phosphite-triester" method of peptide phosphorylation.[7] This method allows for the site-specific incorporation of phosphotyrosine, phosphoserine, and phosphothreonine residues into synthetic peptides.[6][7]

Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[8][] It is used to prepare the nucleoside phosphoramidite building blocks. These building blocks are sequentially added to a growing oligonucleotide chain attached to a solid support.[8][] The diisopropylamino group on the phosphorus atom provides stability to the phosphoramidite, while the chlorine atoms are displaced by the hydroxyl groups of the nucleosides. This automated process allows for the rapid and efficient synthesis of custom DNA and RNA sequences for various applications, including antisense therapy, siRNA, and diagnostic probes.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the monoamination of phosphorus trichloride (B1173362).[5]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is cooled to -40 °C under an inert atmosphere.[5]

-

Diisopropylamine (2 equivalents) is added dropwise to the stirred solution over 1 hour, maintaining the temperature below -40 °C.[5] The formation of a white precipitate (diisopropylamine hydrochloride) will be observed.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred overnight.[5]

-

The precipitate is removed by filtration under an inert atmosphere.[5]

-

The solvent is removed from the filtrate by distillation.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[5]

Caption: Workflow for the synthesis of this compound.

General Protocol for Phosphitylation of an Alcohol

This protocol outlines the general steps for the phosphitylation of a hydroxyl-containing compound using this compound.

Materials:

-

This compound

-

Alcohol-containing substrate

-

Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

The alcohol-containing substrate is dissolved in the anhydrous solvent under an inert atmosphere.

-

The tertiary amine base (1.1-1.5 equivalents) is added to the solution.

-

The solution is cooled to 0 °C.

-

This compound (1.0-1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is typically quenched with a suitable reagent and purified by column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is also pyrophoric and may ignite spontaneously on contact with air. The compound is highly reactive with water.[5]

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and incompatible materials. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a powerful and versatile reagent for phosphitylation reactions, playing a critical role in the synthesis of phosphopeptides and oligonucleotides. Its high reactivity necessitates careful handling and storage. A thorough understanding of its chemical properties and reaction mechanisms is essential for its effective and safe use in research and development, particularly in the context of drug discovery where the synthesis of modified biomolecules is of paramount importance for elucidating biological pathways and developing novel therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H14Cl2NP | CID 5139911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 921-26-6 [chemicalbook.com]

- 4. 921-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. syntheticpages.org [syntheticpages.org]

- 6. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Mechanism of Diisopropylphosphoramidous Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylphosphoramidous dichloride is a key reagent in synthetic chemistry, particularly in the phosphorylation of sensitive substrates such as amino acids and in the preparation of oligonucleotides.[1][2] Its synthesis involves the controlled reaction of phosphorus trichloride (B1173362) with diisopropylamine (B44863). This guide provides an in-depth overview of its synthesis, including a detailed experimental protocol, a summary of its physicochemical properties, and a proposed reaction mechanism. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Synthesis of this compound

The synthesis of this compound is achieved through the monoamination of phosphorus trichloride with diisopropylamine.[3] This reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus halides. The overall reaction is as follows:

PCl₃ + 2 (i-Pr)₂NH → (i-Pr)₂NPCl₂ + (i-Pr)₂NH₂⁺Cl⁻

The reaction is typically performed in a dry, inert solvent such as diethyl ether at low temperatures to control the exothermicity of the reaction and to favor the formation of the monosubstituted product.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄Cl₂NP | [1][4][5] |

| Molecular Weight | 202.06 g/mol | [1][4] |

| Boiling Point | 56-58 °C / 15 mmHg | [1][5] |

| 85 °C / 1 mmHg (crude product distillation) | [3] | |

| Density | 1.096 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.485 | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.92 (2H, hept, J = 6.5 Hz), 1.27 (12H, d, J = 6.8 Hz) | [3] |

| ³¹P NMR (160 MHz, CDCl₃) | δ 170 | [3] |

| CAS Number | 921-26-6 | [1][4] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a literature procedure.[3]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine (distilled from CaH₂)

-

Anhydrous diethyl ether (distilled from Na/benzophenone)

-

Dry argon or nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Ice-salt bath or cryocooler

-

Cannula for filtration

-

Distillation apparatus for vacuum distillation

Procedure:

-

A solution of phosphorus trichloride (8.7 mL, 0.10 mol) in dry diethyl ether (100 mL) is prepared in a three-neck round-bottom flask under a dry argon atmosphere.

-

The flask is cooled to -40 °C using a suitable cooling bath.

-

Diisopropylamine (26.2 mL, 0.20 mol) is added dropwise to the stirred solution over a period of 1 hour. The temperature should be carefully maintained below -40 °C during the addition. The formation of diisopropylamine hydrochloride precipitate will be observed. If the mixture becomes too thick to stir, additional dry ether may be added.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to 0 °C in an ice bath and is left to stir overnight.

-

The diisopropylamine hydrochloride precipitate is removed by cannula filtration under an inert atmosphere. The precipitate should be washed with dry ether to recover any entrained product.

-

The filtrate is concentrated by distillation under a dry atmosphere to remove the bulk of the diethyl ether.

-

The crude product is then purified by vacuum distillation (85 °C, 1 mmHg) to yield this compound as a colorless liquid.

Yield: Approximately 16 g (80%).[3]

Storage: The product is sensitive to moisture and should be stored at low temperatures (it crystallizes) under an inert atmosphere.[3]

Proposed Reaction Mechanism

The reaction proceeds through a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic phosphorus atom of phosphorus trichloride. A chloride ion is subsequently eliminated. A second equivalent of diisopropylamine acts as a base to neutralize the generated hydrochloric acid, forming diisopropylamine hydrochloride.

Caption: Proposed mechanism for the formation of this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established procedure that provides a valuable reagent for various phosphorylation reactions. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving a high yield of the desired product. The provided experimental protocol and physicochemical data serve as a comprehensive resource for chemists utilizing this important synthetic building block.

References

- 1. This compound | 921-26-6 [chemicalbook.com]

- 2. alkalisci.com [alkalisci.com]

- 3. syntheticpages.org [syntheticpages.org]

- 4. This compound | C6H14Cl2NP | CID 5139911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 921-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to (Diisopropylamino)dichlorophosphine

(Diisopropylamino)dichlorophosphine , a versatile phosphitylating agent, is a crucial reagent in modern organic synthesis, particularly in the preparation of organophosphorus compounds. This guide provides detailed technical information for researchers, scientists, and professionals in drug development, summarizing its chemical properties, synthesis protocols, and key applications.

CAS Number: 921-26-6[1][2][3][4]

Synonyms:

-

(N,N-diisopropylamino)dichlorophosphine[1]

-

dichloro-N,N-diisopropylaminophosphine[1]

-

N,N-diisopropyldichlorophosphoramidite[1]

-

N,N-Bis(1-methylethyl)phosphoramidous dichloride[2]

-

Dichlorophosphinodiisopropylamine[2]

Chemical and Physical Properties

A summary of the key quantitative data for (Diisopropylamino)dichlorophosphine is presented below. This compound is a colorless to light yellow oil that is sensitive to moisture.[1][2]

| Property | Value |

| Molecular Formula | C6H14Cl2NP[1][2][3] |

| Molecular Weight | 202.06 g/mol [1][2] |

| Boiling Point | 56-58 °C at 15 mmHg[1][2][6] |

| Density | 1.096 g/mL at 25 °C[1][4][6] |

| Refractive Index (n20/D) | 1.485[1][4][6] |

| Flash Point | 66 °C[1][2][6] |

| Storage Temperature | 2-8°C, under inert atmosphere, hygroscopic[1][2][4][6] |

Experimental Protocols

Synthesis of (Diisopropylamino)dichlorophosphine [5][7]

This protocol details the synthesis of (Diisopropylamino)dichlorophosphine from phosphorus trichloride (B1173362) and diisopropylamine.

Materials and Equipment:

-

Flame-dried, 250-mL, two-necked, round-bottomed flask

-

Teflon-coated magnetic stirring bar

-

Nitrogen inlet adaptor

-

Rubber septa

-

Thermocouple probe

-

Syringes

-

Ice bath

-

Schlenk filter

-

Rotary evaporator

-

Short-path distillation apparatus

-

Phosphorus trichloride

-

Hexanes

-

Diisopropylamine

Procedure:

-

A flame-dried, 250-mL, two-necked, round-bottomed flask containing a magnetic stirring bar is fitted with a nitrogen inlet adaptor and a rubber septum. A thermocouple probe is inserted through the septum.

-

The flask is evacuated and back-filled with nitrogen three times.

-

Phosphorus trichloride (2.0 mL, 22.9 mmol) is added via syringe, followed by hexanes (50 mL).[7]

-

The resulting solution is cooled to +2 °C (internal temperature) with an ice bath.

-

Diisopropylamine (6.0 mL, 42.8 mmol, 1.87 equiv) is added dropwise via syringe over 10 minutes, resulting in the immediate formation of a white suspension.[7]

-

The flask is removed from the ice bath, and the mixture is stirred for 1 hour at 23 °C.[7]

-

The gas inlet adaptor is replaced with an oven-dried Schlenk filter, and the white suspension is filtered into a flame-dried, 500-mL round-bottomed flask under high vacuum (0.1 mmHg).[7]

-

The resulting white cake of diisopropylammonium hydrochloride is washed with hexanes (3 x 30 mL).[5][7]

-

The filtrate is concentrated by rotary evaporation (23 °C, 10 mmHg).[5][7]

-

The crude material is transferred to a 50-mL round-bottomed flask with 20 mL of hexanes and concentrated again by rotary evaporation.

-

The crude product, a cloudy oil, is further purified by short-path distillation (boiling point = 49-50 °C, 0.7 mmHg) to yield dichloro(diisopropylamino)phosphine as a colorless solid which melts upon gentle warming.[7]

Visualizations

Diagram of the Synthesis Workflow for (Diisopropylamino)dichlorophosphine

Caption: Synthesis workflow for (Diisopropylamino)dichlorophosphine.

Applications in Organic Synthesis

(Diisopropylamino)dichlorophosphine is a versatile reagent primarily used for introducing phosphite (B83602) ester functionalities into organic molecules.[8] Its high reactivity, owing to the two chlorine atoms on the phosphorus center, allows for efficient reactions with nucleophiles like hydroxyl and amino groups.[8]

Key application areas include:

-

Phosphitylating Agent: It is widely used for the phosphorylation of hydroxy amino acids in the synthesis of protected phosphopeptides and related biomolecules, which are vital for drug discovery and diagnostics.[6][8]

-

Ligand Synthesis: This compound serves as a precursor for the synthesis of ligands used in various metal-catalyzed cross-coupling reactions, including:

-

Buchwald-Hartwig Amination

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Stille Coupling

-

Negishi Coupling

-

Hiyama Coupling

-

-

Synthesis of Organophosphorus Compounds: It is a building block in the synthesis of a variety of other organophosphorus compounds, such as:

The reaction of (Diisopropylamino)dichlorophosphine with magnesium can also be used to synthesize 1,2-Bis(diisopropylamino)-1,2-dichlorodiphosphane, a bifunctional diphosphane (B1201432) that serves as a P2-building block.[5]

Logical Relationship of Applications

Caption: Key application areas of (Diisopropylamino)dichlorophosphine.

References

- 1. 921-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 921-26-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 95 921-26-6 [sigmaaldrich.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Diisopropylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of diisopropylphosphoramidous dichloride. It includes its chemical shift, the experimental protocol for its determination, and its synthesis, which is relevant for its characterization. This document is intended to be a valuable resource for scientists utilizing this reagent in various applications, including peptide synthesis and the preparation of oligonucleotide analogues.

Quantitative Data Presentation

The ³¹P NMR chemical shift of this compound is a key parameter for its identification and purity assessment.

| Compound Name | Molecular Formula | CAS Number | Solvent | ³¹P Chemical Shift (ppm) |

| This compound | C₆H₁₄Cl₂NP | 921-26-6 | CDCl₃ | 170 |

Experimental Protocols

The following section details the synthetic procedure for this compound and the methodology for acquiring its ³¹P NMR spectrum, based on established literature.[1]

Synthesis of this compound [1]

This synthesis involves the monoamination of phosphorus trichloride (B1173362).

Materials:

-

Phosphorus trichloride (PCl₃)

-

Dry ethyl ether

-

Dry argon atmosphere

Procedure:

-

A solution of phosphorus trichloride (0.10 mol) in dry ether (100 ml) is cooled to -40°C under a dry argon atmosphere.

-

Diisopropylamine (0.20 mol) is added dropwise to the stirred solution over 1 hour, ensuring the temperature does not rise. Additional dry ether may be added to prevent the reaction mixture from clogging due to the formation of diisopropylamine hydrochloride precipitate.

-

After the addition is complete, the reaction temperature is allowed to rise to 0°C in an ice bath and is left to stir overnight.

-

The diisopropylamine hydrochloride precipitate is removed by cannula filtration under a dry inert atmosphere. The precipitate should be washed with dry ether to recover any remaining product.

-

The resulting filtrate is concentrated by distillation under a dry atmosphere to remove the bulk of the ether.

-

The crude product is then purified by vacuum distillation (85°C, 1 mmHg) to yield this compound as a colorless liquid.

³¹P NMR Spectroscopy [1]

Instrumentation:

-

NMR Spectrometer with a phosphorus probe (e.g., 160 MHz)

Sample Preparation:

-

The purified this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

Data Acquisition:

-

The ³¹P NMR spectrum is acquired at the appropriate frequency (e.g., 160 MHz).[1]

-

Proton decoupling is typically used to simplify the spectrum, resulting in a single sharp peak.[2]

-

The chemical shifts are referenced to an external standard, commonly 85% phosphoric acid (H₃PO₄).

Visualization of the Synthetic Pathway

The synthesis of this compound from phosphorus trichloride and diisopropylamine can be represented by the following reaction scheme.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Diisopropylphosphoramidous Dichloride for Researchers and Drug Development Professionals

Introduction

Diisopropylphosphoramidous dichloride, a key reagent in synthetic organic chemistry, holds significant importance for researchers and scientists in the field of drug development. Its utility as a versatile phosphitylating agent allows for the synthesis of a wide array of organophosphorus compounds, which are integral to the structure and function of numerous therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless oil at room temperature. It is highly reactive and particularly sensitive to moisture, necessitating careful handling and storage under an inert atmosphere.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C6H14Cl2NP | [3] |

| Linear Formula | [(CH3)2CH]2NPCl2 | [4] |

| Molecular Weight | 202.06 g/mol | [3][4] |

| CAS Number | 921-26-6 | [4] |

| Density | 1.096 g/mL at 25 °C | [4] |

| Boiling Point | 56-58 °C at 15 mmHg | [2] |

| Refractive Index | n20/D 1.485 | [4] |

| Flash Point | 66 °C | [2] |

| Solubility | Soluble in chloroform; slightly soluble in acetonitrile (B52724) and dichloromethane. | [2] |

| Stability | Moisture sensitive. | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the monoamination of phosphorus trichloride (B1173362) with diisopropylamine (B44863).[1]

Materials:

-

Phosphorus trichloride (PCl3)

-

Diisopropylamine (distilled from CaH2)

-

Anhydrous ethyl ether

-

Dry argon atmosphere

Procedure:

-

Under a dry argon atmosphere, a solution of phosphorus trichloride (0.10 mol) in dry ether (100 ml) is cooled to -40°C.

-

Diisopropylamine (0.20 mol) is added dropwise to the stirred solution over a period of 1 hour, ensuring the temperature does not rise. Additional dry ether may be added to prevent the diisopropylamine hydrochloride precipitate from clogging the mixture.

-

The reaction mixture is then allowed to warm to 0°C in an ice bath and is left to stir overnight.

-

The precipitate is removed by cannula filtration under an inert atmosphere and washed with dry ether.

-

The resulting filtrate is concentrated by distillation under a dry atmosphere to remove the bulk of the ether.

-

The crude product is then purified by vacuum distillation (85°C, 1 mmHg) to yield this compound as a colorless liquid.[1]

Applications in Drug Development

This compound is a critical reagent in the synthesis of modified peptides and oligonucleotide analogues, which are at the forefront of modern drug discovery.[5] Phosphorus-containing drugs represent a significant class of therapeutic agents with diverse applications.[6]

Phosphitylating Agent: The primary application of this compound is as a phosphitylating agent.[2][7] This process is fundamental for the phosphorylation of hydroxy amino acids, a key step in the preparation of protected phosphopeptides.[2][7] Phosphopeptides are valuable tools in studying signal transduction pathways and can act as inhibitors or modulators of protein-protein interactions.

Ligand in Cross-Coupling Reactions: This compound also serves as a reagent in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4] These reactions are instrumental in the synthesis of complex organic molecules that form the backbone of many pharmaceutical compounds.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary:

| Hazard | Description |

| Pyrophoric Liquid | Catches fire spontaneously if exposed to air.[4] |

| Corrosive | Causes severe skin burns and eye damage.[4] |

| Moisture Sensitive | Reacts with water.[2][7] |

Storage and Handling:

-

Handle in a glovebox or under a dry, inert gas stream.

-

Use personal protective equipment, including flame-retardant gloves, a lab coat, and eye protection.

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This diagram shows the logical relationship of how this compound is used to synthesize therapeutic molecules that can interact with cellular signaling pathways.

Caption: Role of this compound in drug development.

References

- 1. syntheticpages.org [syntheticpages.org]

- 2. This compound | 921-26-6 [chemicalbook.com]

- 3. 921-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound 95 921-26-6 [sigmaaldrich.com]

- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 6. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of Diisopropylphosphoramidous Dichloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for Diisopropylphosphoramidous dichloride (CAS No. 921-26-6), a reactive chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and prevent adverse events in the laboratory and manufacturing environments.

Chemical Identification and Properties

This compound is a colorless to light yellow oil.[1][2] It is recognized for its role as a reagent in various chemical reactions, including the Buchwald-Hartwig, Heck, and Suzuki-Miyaura coupling reactions.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄Cl₂NP[1][3] |

| Molecular Weight | 202.06 g/mol [3][4] |

| CAS Number | 921-26-6[3][4] |

| Appearance | Colorless to Light Yellow Oil[1][5] |

| Density | 1.096 g/mL at 25 °C[5] |

| Boiling Point | 56-58 °C at 15 mmHg[1][2] |

| Flash Point | 65.6 °C (150.1 °F)[5] |

| Refractive Index | n20/D 1.485[5] |

| Stability | Moisture Sensitive[1][2]. Reacts violently with water.[6] |

| Solubility | Soluble in Chloroform. Slightly soluble in Acetonitrile and Dichloromethane.[1][2] |

Hazard Identification and Classification

This substance is classified as highly hazardous. It is pyrophoric, meaning it can ignite spontaneously on contact with air, and is corrosive, causing severe skin burns and eye damage.[3]

Table 2: GHS Hazard Classification

| Classification | Code | Description |

|---|---|---|

| Pyrophoric Liquids | H250 | Catches fire spontaneously if exposed to air.[3][7] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3] |

| Supplementary Hazard | EUH014 | Reacts violently with water. |

Signal Word: Danger [3]

Hazard Pictograms:

(Flame) and

(Corrosion)

Risk Management and Control Workflow

A systematic approach is essential for managing the risks associated with this compound. The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

Caption: Logical workflow for risk management and control.

Standard Operating Procedures for Safe Handling

All work must be conducted under an inert atmosphere (e.g., argon or nitrogen) within a certified chemical fume hood or glovebox to mitigate the pyrophoric and moisture-sensitive nature of the compound.

-

Preparation:

-

Ensure the fume hood sash is at the lowest practical height.

-

Remove all flammable materials and water sources from the immediate work area.

-

Have appropriate spill containment materials (e.g., dry sand, absorbent powder) and a Class D fire extinguisher readily available.

-

Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

-

-

Inerting Glassware:

-

All glassware must be thoroughly dried in an oven (e.g., >100 °C for several hours) and cooled under a stream of inert gas.

-

Assemble the reaction apparatus under a positive pressure of inert gas.

-

-

Reagent Transfer:

-

This compound should be stored in a refrigerator under an inert atmosphere.[1][5] Allow the reagent to warm to room temperature before opening to prevent condensation.

-

Use gastight syringes (e.g., Sure-Seal®) or a cannula for transferring the liquid reagent. Never pour in the open air.

-

Slowly add the reagent to the reaction vessel, maintaining control over the addition rate and monitoring for any exothermic reaction.

-

-

Post-Reaction:

-

Quench any unreacted reagent carefully using a non-protic solvent followed by a high-boiling point alcohol (e.g., isopropanol) under controlled, cooled conditions.

-

Clean all contaminated glassware by rinsing with an appropriate solvent before removing it from the inert atmosphere.

-

Caption: Workflow for safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the severe hazards, a comprehensive PPE ensemble is mandatory.

-

Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene), with the outer glove extending over the cuff of the lab coat.[8] Gloves must be inspected before use and changed immediately if contaminated.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required whenever there is a splash potential.[9]

-

Skin and Body Protection: A flame-retardant lab coat and a chemical-resistant apron are necessary. Ensure clothing fully covers the body.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) if working outside of a fume hood or if exposure limits may be exceeded.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Accidental Release and Spill Procedures

A spill of this compound is a serious emergency.

-

Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.

-

Isolate: Isolate the spill area and restrict access.

-

Control Vapors: Ensure ventilation is functioning correctly (fume hood). Do not attempt to clean a spill outside of a contained system.

-

Containment: For a small spill, cover with a non-combustible, dry absorbent material such as sand, dry lime, or soda ash. Do NOT use water or combustible materials like paper towels.

-

Collection: Carefully scoop the absorbed material into a dry, sealable container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

-

Reporting: Report the incident to the appropriate environmental health and safety personnel.

Caption: Step-by-step procedure for spill response.

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere.[6] The recommended storage temperature is 2-8°C in a refrigerator designated for chemical storage.[4] The material is hygroscopic and should be protected from moisture.[5]

-

Disposal: Dispose of waste material and contaminated items through a licensed hazardous waste disposal company. Do not dispose of down the drain. All disposal practices must be in compliance with local, state, and federal regulations.

References

- 1. 921-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 921-26-6 [chemicalbook.com]

- 3. This compound | C6H14Cl2NP | CID 5139911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 921-26-6 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

An In-depth Technical Guide to the Solubility of Diisopropylphosphoramidous Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisopropylphosphoramidous dichloride in common organic solvents. Due to the compound's reactivity and moisture sensitivity, handling and solubility determination require rigorous anhydrous conditions. This document summarizes the available qualitative solubility data and presents a detailed experimental protocol for quantitative solubility determination, tailored for moisture-sensitive compounds.

Introduction to this compound

This compound (CAS No. 921-26-6) is a key reagent in organic synthesis, particularly in the formation of phosphite (B83602) esters, which are precursors to the phosphoramidites used in oligonucleotide synthesis.[1] Its utility is dictated by its reactivity, which is also linked to its solubility in various organic media. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and overall yield.

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments are available and summarized in the table below. These provide a preliminary understanding of suitable solvent systems for this compound.

| Organic Solvent | Reported Solubility | Notes |

| Chloroform | Soluble | A common solvent for reactions involving this reagent. |

| Acetonitrile | Slightly Soluble | May be suitable for specific applications where high concentrations are not required. |

| Dichloromethane | Slightly Soluble | Similar to acetonitrile, it offers limited solubilizing capacity. |

| Ethyl Ether | Soluble | Used as a solvent during the synthesis of the compound, indicating its suitability.[2] |

Note to Researchers: The term "soluble" and "slightly soluble" are qualitative. For precise applications, experimental determination of quantitative solubility is highly recommended. The compound is highly sensitive to moisture and will react with protic solvents such as water and alcohols.[2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a moisture-sensitive compound like this compound. This protocol is based on the equilibrium shake-flask method, adapted for anhydrous conditions.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., chloroform, acetonitrile, dichloromethane, diethyl ether)

-

Inert gas (Argon or Nitrogen) supply with a manifold

-

Schlenk line or glovebox

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Gas-tight syringes and needles

-

Anhydrous filtration system (e.g., cannula with a filter frit or a syringe filter with a Luer lock, dried in an oven)

-

Sealed, oven-dried vials with septa

-

Analytical balance (accurate to ±0.1 mg)

-

Quantitative analytical instrumentation (e.g., GC-FID, GC-MS, or ³¹P-NMR) for concentration determination.

3.2. Experimental Procedure

-

Preparation of Materials and Equipment:

-

All glassware (vials, syringes, etc.) must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas or in a desiccator.

-

Anhydrous solvents should be obtained from a solvent purification system or freshly distilled over a suitable drying agent.

-

The entire experiment should be conducted under an inert atmosphere (Schlenk line or glovebox) to prevent hydrolysis of the this compound.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed, oven-dried vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the vial.

-

Seal the vial with a septum and aluminum crimp cap.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or on a stirring plate within a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle for several hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a pre-dried, inert filter (e.g., a PTFE syringe filter or a cannula with a filter frit) to separate the saturated solution from the undissolved solid.

-

-

Concentration Analysis:

-

Immediately transfer the filtered, saturated solution into a pre-weighed vial containing a known volume of a suitable quenching agent or solvent for dilution. This prevents precipitation due to temperature changes and prepares the sample for analysis.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), or ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy with an internal standard.

-

-

Data Calculation:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All operations should be conducted under an inert atmosphere to prevent contact with moisture and air.

Conclusion

References

The Theoretical Core of Phosphitylation: A Technical Guide to Diisopropylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, particularly in the realms of oligonucleotide and phosphopeptide synthesis, the choice of phosphitylating agent is paramount to the success of the endeavor. Diisopropylphosphoramidous dichloride ((i-Pr)₂NPCl₂) has emerged as a potent and versatile reagent for the introduction of a phosphite (B83602) monoester moiety onto a nucleophilic substrate. Its unique reactivity profile, governed by the electronic and steric interplay of its constituent groups, offers distinct advantages in specific synthetic contexts. This technical guide provides an in-depth exploration of the theoretical and practical aspects of using this compound as a phosphitylating agent, intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness its synthetic potential.

Core Theoretical Aspects: Reactivity and Mechanism

The reactivity of this compound is fundamentally dictated by the phosphorus(III) center, which is rendered highly electrophilic by the presence of two electron-withdrawing chlorine atoms. This inherent electrophilicity is modulated by the diisopropylamino substituent, which contributes to the overall stability and selectivity of the reagent through a combination of electronic and steric effects.

Electronic Effects: The nitrogen atom of the diisopropylamino group possesses a lone pair of electrons that can be partially delocalized into the phosphorus d-orbitals, a phenomenon known as pπ-dπ back-bonding. This back-bonding slightly reduces the overall electrophilicity of the phosphorus center compared to phosphorus trichloride (B1173362) (PCl₃). However, the inductive effect of the two chlorine atoms strongly outweighs this resonance effect, making the phosphorus atom highly susceptible to nucleophilic attack.

Steric Effects: The bulky diisopropyl groups play a crucial role in the reagent's selectivity. They sterically hinder the approach of nucleophiles, which can be advantageous in preventing undesired side reactions, such as the formation of multiple phosphitylated products on substrates with more than one nucleophilic site. This steric hindrance also contributes to the relative stability of the reagent compared to less hindered dichlorophosphoramidites.

The general mechanism of phosphitylation with this compound proceeds via a two-step nucleophilic substitution. In the first step, a nucleophile, typically a hydroxyl group of a protected nucleoside or amino acid, attacks the electrophilic phosphorus center, displacing one of the chloride ions. This is followed by the displacement of the second chloride ion by another nucleophilic species, which can be the same or a different molecule, or in the context of solid-phase synthesis, the growing oligonucleotide or peptide chain. The reaction is typically carried out in the presence of a weak base to neutralize the HCl generated during the reaction.

Quantitative Data Summary

The efficiency of a phosphitylating agent is a critical parameter in multi-step syntheses like oligonucleotide and phosphopeptide assembly. High coupling efficiency is essential to maximize the yield of the desired full-length product.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄Cl₂NP | [1][][3][4] |

| Molecular Weight | 202.06 g/mol | [1][5][6][7] |

| Boiling Point | 56-58 °C at 15 mmHg | [][4][8][9] |

| Density | 1.096 g/mL at 25 °C | [5][6][7][10] |

| Refractive Index (n20/D) | 1.485 | [5][10] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.92 (2H, hept, J = 6.5 Hz), 1.27 (12H, d, J = 6.8 Hz) | [11] |

| ³¹P NMR (160 MHz, CDCl₃) δ (ppm) | 170 | [11] |

Experimental Protocols

Synthesis of this compound

A detailed and reliable protocol for the synthesis of this compound has been reported.[11]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Dry argon or nitrogen atmosphere

Procedure:

-

A solution of phosphorus trichloride (0.10 mol) in anhydrous diethyl ether (100 mL) is cooled to -40 °C under a dry argon atmosphere.[11]

-

Diisopropylamine (0.20 mol) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at -40 °C.[11] It is crucial to prevent the temperature from rising and to ensure that the precipitated diisopropylamine hydrochloride does not cause the mixture to solidify.[11] Additional dry ether may be added if necessary.[11]

-

After the addition is complete, the reaction mixture is allowed to warm to 0 °C in an ice bath and is left to stir overnight.[11]

-

The diisopropylamine hydrochloride precipitate is removed by filtration under an inert atmosphere. The precipitate should be washed with dry ether to recover any entrained product.[11]

-

The filtrate is concentrated by distillation under a dry atmosphere to remove the bulk of the ether.[11]

-

The crude product is then purified by vacuum distillation (85 °C, 1 mmHg) to yield this compound as a colorless liquid (typical yield: 80%).[11]

Handling and Storage: this compound is highly sensitive to moisture and should be handled under a dry, inert atmosphere.[11] It is relatively stable to oxidation by air.[11] For long-term storage, it should be kept at low temperatures (e.g., 4 °C), where it will crystallize.[11]

General Workflow for Solid-Phase Phosphopeptide Synthesis

The synthesis of phosphopeptides is a key application where a phosphitylating agent like this compound can be utilized. The general workflow for solid-phase peptide synthesis (SPPS) provides a framework for this process.

References

- 1. biorxiv.org [biorxiv.org]

- 3. This compound | C6H14Cl2NP | CID 5139911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 921-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Tunable signal processing in synthetic MAP kinase cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. entegris.com [entegris.com]

- 9. This compound | 921-26-6 [chemicalbook.com]

- 10. This compound 95 921-26-6 [sigmaaldrich.com]

- 11. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Guide for Phosphitylation of Nucleosides with Diisopropylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The phosphitylation of nucleosides is a critical step in the chemical synthesis of oligonucleotides, which are central to numerous therapeutic and research applications, including antisense therapy, siRNA, and diagnostic probes. This process introduces a phosphoramidite (B1245037) moiety at the 3'-hydroxyl group of a protected nucleoside, rendering it reactive for subsequent coupling reactions in solid-phase oligonucleotide synthesis.

Diisopropylphosphoramidous dichloride serves as a phosphitylating agent in this reaction. The diisopropylamino group provides a balance of reactivity and stability, while the chlorine atoms are good leaving groups. The reaction is typically carried out under anhydrous conditions in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.

The resulting nucleoside phosphoramidite is a key building block for the assembly of custom DNA and RNA sequences. Due to the chiral nature of the phosphorus atom, the product is formed as a mixture of two diastereomers, which can be observed by ³¹P NMR spectroscopy.[1] Proper purification and characterization of the nucleoside phosphoramidite are essential to ensure high coupling efficiencies and the fidelity of the synthesized oligonucleotides.

Experimental Protocols

This section provides a detailed methodology for the phosphitylation of a 5'-O-dimethoxytrityl (DMT) protected nucleoside, using 5'-O-DMT-thymidine as an example, with this compound.

Materials:

-

5'-O-DMT-thymidine

-

This compound

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Ethyl Acetate (B1210297)

-

Anhydrous Hexane (B92381)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) Gel for column chromatography

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Flame-dried, two-neck round-bottom flask with a magnetic stir bar

-

Argon or nitrogen gas inlet

-

Syringes and needles

-

Ice bath

-

Thin-layer chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glass column for chromatography

-

NMR spectrometer

Procedure:

1. Preparation:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, dissolve 5'-O-DMT-thymidine (1.0 equivalent) in anhydrous dichloromethane.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphitylating agent and product.

2. Addition of Base:

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.[2]

3. Phosphitylation:

-

Cool the stirring solution to 0 °C using an ice bath.

-

Slowly add this compound (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

4. Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane with a small percentage of triethylamine (e.g., 3-5%) as the mobile phase.[2] The product should have a higher Rf value than the starting nucleoside.

5. Quenching and Work-up:

-

Once the starting material is consumed as indicated by TLC, cool the reaction mixture in an ice bath and quench by the slow addition of cold saturated aqueous sodium bicarbonate solution.[3]

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification by Silica Gel Chromatography:

-

Prepare a silica gel column equilibrated with a mixture of hexane and ethyl acetate containing 3-5% triethylamine. This is crucial to prevent the degradation of the acid-sensitive phosphoramidite on the silica gel.[1][2]

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, maintaining the presence of 3-5% triethylamine in the eluent.

-

Collect the fractions containing the purified product, as identified by TLC.

-

Combine the pure fractions and concentrate under reduced pressure to yield the 5'-O-DMT-thymidine-3'-O-(N,N-diisopropylamino)chlorophosphine as a white foam.

7. Characterization:

-

The purified product should be characterized by ³¹P NMR spectroscopy. The spectrum is expected to show two peaks corresponding to the two diastereomers in the region of 148-153 ppm.[1][3]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Phosphitylation of 5'-O-DMT-Thymidine

| Parameter | Value | Reference |

| Starting Nucleoside | 5'-O-DMT-thymidine | [4] |

| Phosphitylating Agent | This compound | [5] |

| Base | N,N-Diisopropylethylamine (DIPEA) | [2] |

| Solvent | Anhydrous Dichloromethane | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 2-4 hours | [2] |

| Typical Yield | 70-90% | [3][6] |

Table 2: ³¹P NMR Chemical Shift Data for Nucleoside Phosphoramidites

| Nucleoside Phosphoramidite | ³¹P Chemical Shift (ppm) (Diastereomers) | Reference |

| 5'-O-DMT-Thymidine | ~149 | [1] |

| 5'-O-DMT-2'-deoxyadenosine(N⁶-Bz) | 150.0, 150.5 | [7] |

| 5'-O-DMT-2'-deoxyguanosine(N²-iBu) | 149.4, 149.5 | [7] |

| 5'-O-DMT-2'-deoxycytidine(N⁴-Bz) | 148.1, 148.6 | [7] |

| 2'-O-TBDMS-Uridine | 152.5, 152.7 | [1] |

| 2'-O-TBDMS-Adenosine(N⁶-Bz) | 153.1, 153.3 | [1] |

Mandatory Visualization

Caption: Experimental workflow for the phosphitylation of a protected nucleoside.

Caption: Simplified reaction mechanism for nucleoside phosphitylation.

References

- 1. rsc.org [rsc.org]

- 2. glenresearch.com [glenresearch.com]

- 3. Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm [broadpharm.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of Diisopropylphosphoramidous Dichloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-SPPS-001

Introduction

Diisopropylphosphoramidous dichloride is a key reagent in the synthesis of phosphoramidites, which are indispensable for the post-synthetic modification of peptides, particularly for the introduction of phosphate (B84403) groups onto serine, threonine, and tyrosine residues. This phosphoramidite-based strategy is a cornerstone of solid-phase peptide synthesis (SPPS) for producing phosphopeptides, which are crucial for studying cellular signaling, protein regulation, and for the development of novel therapeutics.

The "phosphoramidite method" for on-resin peptide phosphorylation offers a versatile alternative to the more common "building block" approach that utilizes pre-phosphorylated amino acids. In the post-synthetic phosphorylation strategy, the peptide is first assembled on the solid support with unprotected hydroxyl groups on the target amino acid residues. Subsequently, a phosphoramidite (B1245037) reagent, synthesized from a precursor like this compound, is used to phosphorylate these hydroxyl groups. This is followed by an oxidation step to convert the phosphite (B83602) triester to the more stable phosphate triester.

This document provides detailed protocols and quantitative data for the application of phosphoramidites derived from this compound in the solid-phase synthesis of phosphopeptides.

Key Applications

The primary application of this compound in the context of SPPS is as a precursor for the synthesis of phosphitylating reagents, such as di-O-benzyl-N,N-diisopropylphosphoramidite and di-O-tert-butyl-N,N-diisopropylphosphoramidite.[1] These phosphoramidites are then employed in the post-synthetic, on-resin phosphorylation of peptides. This method is particularly useful for:

-

Site-specific phosphorylation: Allows for the precise introduction of a phosphate group at a desired position within the peptide sequence.

-

Synthesis of multi-phosphorylated peptides: Enables the stepwise phosphorylation of multiple serine, threonine, and/or tyrosine residues.[2]

-

Generation of phosphopeptide libraries: Facilitates the creation of peptide libraries with varying phosphorylation patterns for screening and research purposes.

Experimental Protocols

Protocol 1: On-Resin Phosphorylation of a Peptide using a Phosphoramidite Reagent

This protocol describes a general procedure for the phosphorylation of a hydroxyl-containing amino acid (Ser, Thr, or Tyr) in a peptide chain assembled on a solid support.

Materials:

-

Peptide-resin with a free hydroxyl group on the target amino acid.

-

Di-O-tert-butyl-N,N-diisopropylphosphoramidite (or other suitably protected phosphoramidite).

-

1H-Tetrazole solution (0.45 M in anhydrous acetonitrile).

-

Oxidizing solution (e.g., 0.5 M tert-butyl hydroperoxide (TBHP) in toluene (B28343) or 0.2 M m-chloroperoxybenzoic acid (mCPBA) in dichloromethane).

-

Anhydrous dichloromethane (B109758) (DCM).

-

Anhydrous acetonitrile (B52724) (ACN).

-

N,N-Dimethylformamide (DMF).

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection.

-

Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5).[2]

Procedure:

-

Resin Swelling and Preparation:

-

Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes.

-

Wash the resin with anhydrous DCM (3 x resin volume).

-

-

Phosphitylation:

-

In a separate vessel, dissolve the phosphoramidite reagent (e.g., di-O-tert-butyl-N,N-diisopropylphosphoramidite, 5 equivalents) in anhydrous ACN.

-

Add the 1H-tetrazole solution (10 equivalents) to the phosphoramidite solution and mix.

-

Add the activated phosphoramidite solution to the swollen peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Filter the resin and wash thoroughly with anhydrous ACN (3 x resin volume) followed by anhydrous DCM (3 x resin volume).

-

-

Oxidation:

-

Add the oxidizing solution (e.g., 0.5 M TBHP in toluene, 10 equivalents) to the resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Washing:

-

Filter the resin and wash with DCM (3 x resin volume) and DMF (3 x resin volume).

-

-

Chain Elongation (if necessary):

-

If further amino acids are to be added, proceed with the standard Fmoc-SPPS cycle (Fmoc deprotection with 20% piperidine in DMF, followed by amino acid coupling).

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the protecting groups.[2]

-

Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Lyophilize the crude peptide for purification.

-

Quantitative Data

The following table summarizes representative quantitative data for the on-resin phosphorylation of a model peptide sequence (e.g., H-Gly-Ser-Gly-OH) using di-O-tert-butyl-N,N-diisopropylphosphoramidite.

| Parameter | Value | Reference |

| Phosphoramidite Reagent | Di-O-tert-butyl-N,N-diisopropylphosphoramidite | [1] |

| Equivalents of Phosphoramidite | 5 eq | Representative value from literature |

| Activator | 1H-Tetrazole (0.45 M in ACN) | [1] |

| Equivalents of Activator | 10 eq | Representative value from literature |

| Phosphitylation Time | 1.5 hours | Representative value from literature |

| Oxidizing Agent | tert-Butyl hydroperoxide (TBHP) | [3] |

| Oxidation Time | 45 minutes | Representative value from literature |

| Cleavage Cocktail | TFA/H₂O/TIPS (95:2.5:2.5) | [2] |

| Cleavage Time | 3 hours | [2] |

| Crude Purity | 60-80% | [2] (Typical range for phosphopeptides) |

| Overall Yield | 20-40% | [2] (Typical range for phosphopeptides) |

Visualizations

Experimental Workflow for On-Resin Phosphorylation

Caption: Workflow for post-synthetic on-resin peptide phosphorylation.

Logical Relationship of Reagents in Phosphitylation

Caption: Reagent relationships in phosphopeptide synthesis.

References

Application Notes & Protocols: Synthesis of Modified Oligonucleotides Using Diisopropylphosphoramidous Dichloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of chemically modified oligonucleotides is crucial for therapeutic applications, diagnostics, and various research tools. Modifications can enhance stability against nucleases, improve binding affinity, and facilitate cellular uptake. The phosphoramidite (B1245037) method is the gold standard for automated solid-phase oligonucleotide synthesis due to its high efficiency and reliability.[1][2][3] Diisopropylphosphoramidous dichloride serves as a versatile and reactive phosphitylating agent, enabling the conversion of nucleosides and other modifier molecules into the essential phosphoramidite building blocks required for this process.[4] This document provides detailed protocols for the synthesis of custom phosphoramidites and their subsequent use in the automated synthesis of modified oligonucleotides.

Section 1: The Role of this compound in Oligonucleotide Synthesis

This compound, [(CH₃)₂CH]₂NPCl₂, is not directly used in the chain elongation steps of oligonucleotide synthesis. Instead, its primary role is to phosphitylate a hydroxyl group on a protected nucleoside or a non-nucleosidic modifier. This reaction converts the molecule into a reactive phosphoramidite synthon. This phosphoramidite is the monomeric building block that is then sequentially coupled to the growing oligonucleotide chain on a solid support during automated synthesis.

The use of this compound allows researchers to create custom phosphoramidites from novel or modified nucleosides that are not commercially available, providing flexibility in designing oligonucleotides with unique properties. The diisopropylamino group on the resulting phosphoramidite is an excellent leaving group when activated by a weak acid like tetrazole, facilitating the coupling reaction.

Caption: Logical workflow from phosphitylating agent to final product.

Section 2: Experimental Protocols

Protocol 1: Synthesis of a Nucleoside Phosphoramidite

This protocol describes a general method for converting a 5'-hydroxyl protected nucleoside (or other hydroxyl-containing molecule) into a 2-cyanoethyl-N,N-diisopropylphosphoramidite.

Materials:

-

5'-O-Dimethoxytrityl (DMT) protected nucleoside

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethanol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Triethylammonium bicarbonate (TEAB) buffer

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen). All solvents must be anhydrous.

-

Phosphitylation Reaction:

-

Dissolve the 5'-O-DMT protected nucleoside (1 equivalent) in anhydrous DCM.

-

Add DIPEA (2.5 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

-

Intermediate Quenching:

-

In a separate flask, prepare a solution of 2-cyanoethanol (1.5 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM.

-

Slowly add the crude reaction mixture from step 2 to the 2-cyanoethanol solution at 0°C.

-

Allow the reaction to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with TEAB buffer and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude phosphoramidite using silica gel column chromatography.

-

-

Storage: The purified phosphoramidite should be dried to a foam or powder under high vacuum and stored under an inert atmosphere at -20°C. It is recommended to use the phosphoramidite for oligonucleotide synthesis within a few days of preparation for best results.[5]

Protocol 2: Automated Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the standard four-step cycle used in automated DNA/RNA synthesizers.[2] The custom-synthesized phosphoramidite is placed on a designated port on the synthesizer. The synthesis proceeds in the 3' to 5' direction.[2]

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Cycle Steps:

-

Detritylation (De-blocking): The acid-labile DMT protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support (Controlled Pore Glass - CPG), typically using a solution of dichloroacetic acid (DCA) in DCM. This exposes the 5'-OH group for the next coupling step.

-

Coupling: The custom phosphoramidite monomer (dissolved in anhydrous acetonitrile) is activated by an acidic catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the solid support. The exposed 5'-OH group attacks the activated phosphoramidite, forming a phosphite triester linkage. This step is highly efficient, often exceeding 99% yield.

-

Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-OH groups are permanently blocked by acetylation. This is achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[2]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester. This is commonly done using an iodine solution in a water/pyridine mixture. This step stabilizes the newly formed bond in the oligonucleotide backbone.[3] For synthesizing modifications like phosphorothioates, the iodine solution is replaced with a sulfurizing agent.[6]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Protocol 3: Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: After the final synthesis cycle, the solid support is treated with a strong base, typically concentrated ammonium (B1175870) hydroxide, to cleave the ester linkage holding the oligonucleotide to the support.

-

Base and Phosphate Deprotection: The same basic solution also removes the protecting groups from the heterocyclic bases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.[7] For sensitive modified oligonucleotides, milder deprotection schemes may be required.[8]

-

DMT Removal (if applicable): If purification is performed with the final DMT group on ("Trityl-on"), this group is removed post-purification using an acidic solution.

Protocol 4: Purification by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for purifying oligonucleotides to achieve high purity, often greater than 85-95%.[9][10]

Method: Reverse-Phase HPLC (RP-HPLC)

-

Principle: Separates molecules based on hydrophobicity.

-

"Trityl-on" Purification: A common strategy is to leave the highly hydrophobic DMT group on the 5' end of the full-length product. This causes the desired oligonucleotide to be retained much more strongly on the column than the truncated "failure" sequences (which were capped and lack a DMT group).[10]

-

Stationary Phase: C8 or C18 silica-based column.

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or Triethylammonium bicarbonate (TEAB) in water.[11]

-

Buffer B: Acetonitrile.

-

-

Procedure:

-

Dissolve the crude, deprotected oligonucleotide solution in Buffer A.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Elute the oligonucleotides using a gradient of increasing Buffer B concentration.

-

The DMT-on full-length product will elute last. Collect the corresponding peak fractions.

-

Combine fractions and confirm the product using mass spectrometry.

-

Remove the DMT group by treating the collected fractions with an acid (e.g., 80% acetic acid).

-

Desalt the final product using methods like gel filtration or ethanol (B145695) precipitation.[9][10]

-

Section 3: Data Presentation

The following tables provide representative data for the synthesis and purification of a modified 20-mer oligonucleotide. Actual results may vary based on the specific modification, sequence, and synthesis scale.

Table 1: Synthesis Cycle Efficiency

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| Average Stepwise Coupling Efficiency | > 99.0% | Trityl Cation Monitoring |

| Overall Crude Yield (20-mer) | 75 - 85% | UV Absorbance (A₂₆₀) |

Table 2: Purification and Final Yield

| Purification Method | Purity | Typical Final Yield (OD Units, 1 µmol scale) |

|---|---|---|

| Desalting Only | 60 - 75% | 80 - 100 |

| Reverse-Phase HPLC | > 90% | 40 - 60 |

| Anion-Exchange HPLC | > 95% | 30 - 50 |

Table 3: Quality Control Analysis

| Analysis Method | Parameter Measured | Acceptance Criteria |

|---|---|---|

| Mass Spectrometry (MALDI-TOF or ESI) | Molecular Weight | Observed mass ± 0.1% of calculated mass |

| Anion-Exchange HPLC | Purity / Presence of n-1 | Main peak > 90% |

| UV Spectrophotometry | Concentration / Quantity | A₂₆₀ reading corresponds to expected yield |

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 921-26-6 [chemicalbook.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]